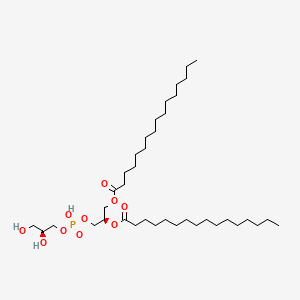
1,2-Dipalmitoyl-phosphatidyl-glycerole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are glycerophosphoglycerols in which two fatty acids are bonded to the 1-glycerol moiety through ester linkages . This compound is significant in various biological and industrial applications due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-phosphatidyl-glycerole can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of ester linkages .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated systems to control reaction conditions such as temperature, pressure, and pH. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-phosphatidyl-glycerole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1,2-Dipalmitoyl-phosphatidyl-glycerole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound is significant in the study of cell membranes and lipid bilayers.
Medicine: It is used in the formulation of drug delivery systems and as a component of lung surfactants.
Industry: The compound is used in the production of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-phosphatidyl-glycerole involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction is crucial in processes such as drug delivery and the formation of lipid-based nanoparticles .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-phosphatidylcholine: Similar in structure but contains a choline group instead of glycerol.
1,2-Dipalmitoyl-phosphatidylethanolamine: Contains an ethanolamine group instead of glycerol.
Uniqueness
1,2-Dipalmitoyl-phosphatidyl-glycerole is unique due to its specific glycerol backbone, which imparts distinct properties in terms of membrane interaction and stability. This makes it particularly useful in applications requiring precise control over lipid behavior .
Properties
CAS No. |
74300-16-6 |
|---|---|
Molecular Formula |
C38H75O10P |
Molecular Weight |
723.0 g/mol |
IUPAC Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C38H75O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-40H,3-34H2,1-2H3,(H,43,44)/t35-,36+/m0/s1 |
InChI Key |
BIABMEZBCHDPBV-MPQUPPDSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![copper;3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid](/img/structure/B10778207.png)
![(4-nitrophenyl) (3S)-5-phenyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentane-1-sulfonate](/img/structure/B10778239.png)
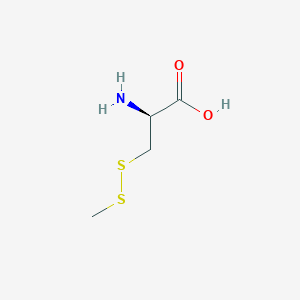
![(2R,3R,4S,5R)-5-[[(1S)-1-hydroxyethyl]amino]hexane-1,2,3,4,6-pentol](/img/structure/B10778247.png)
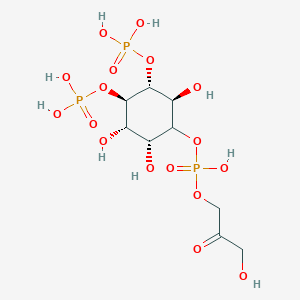
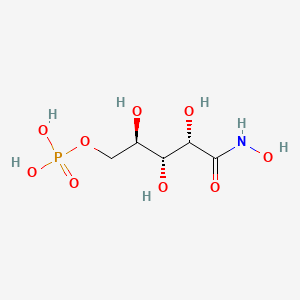
![(3R)-3-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)-5-(2-methoxyphenyl)-4-oxidophenyl]-4-hydroxy-4-oxobutanoate](/img/structure/B10778260.png)
![5'-O-[(L-Methionyl)-sulphamoyl]adenosine](/img/structure/B10778264.png)
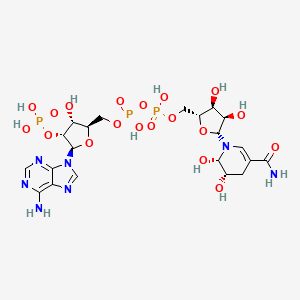
![(2S)-2-[(5-Benzofuran-2-YL-thiophen-2-ylmethyl)-(2,4-dichloro-benzoyl)-amino]-3-phenyl-propionic acid](/img/structure/B10778285.png)
![(1R,2R,3R,4S,6S)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778289.png)
![[3,5-Dibromo-4-(4-hydroxy-3-phenethylcarbamoyl-phenoxy)-phenyl]-acetic acid](/img/structure/B10778298.png)
![N-[(2R)-1-[[(E,3R)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778300.png)
![2-[(4R)-2-(aminomethyl)-5-oxo-4-[(4-oxocyclohexa-2,5-dien-1-yl)methyl]-4H-imidazol-1-yl]acetaldehyde](/img/structure/B10778305.png)
